Sodium 4-bromobenzenesulfinate Dihydrate

説明

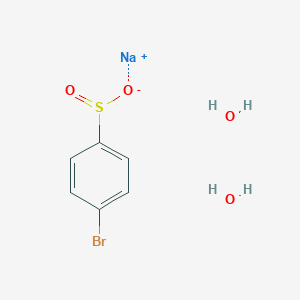

Sodium 4-bromobenzenesulfinate dihydrate is a chemical compound with the molecular formula C6H4BrO2S·Na·2H2O. It is commonly used in organic synthesis, particularly in the preparation of unsymmetrical internal alkynes and vinyl sulfones. The compound is known for its solubility in water and its reactivity with various chemical agents .

準備方法

Synthetic Routes and Reaction Conditions

Sodium 4-bromobenzenesulfinate dihydrate can be synthesized through the reaction of 4-bromobenzenesulfinic acid with sodium hydroxide in the presence of water. The reaction typically involves dissolving 4-bromobenzenesulfinic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The resulting solution is then evaporated to yield the dihydrate form of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The compound is often produced in batch reactors, where precise control of temperature, pH, and reaction time is maintained to optimize the production process .

化学反応の分析

Types of Reactions

Sodium 4-bromobenzenesulfinate dihydrate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The sulfinic acid group can be oxidized to form sulfonic acids.

Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions

Palladium Catalysts: Used in the preparation of unsymmetrical internal alkynes and vinyl sulfones.

Oxidizing Agents: Such as hydrogen peroxide, used to oxidize the sulfinic acid group.

Reducing Agents: Such as sodium borohydride, used to reduce the compound to sulfides.

Major Products Formed

Unsymmetrical Internal Alkynes: Formed through palladium-catalyzed cross-coupling reactions.

Vinyl Sulfones: Also formed through palladium-catalyzed reactions.

Sulfonic Acids: Formed through oxidation reactions.

科学的研究の応用

Organic Synthesis

Aryl Sulfones Production

Sodium 4-bromobenzenesulfinate dihydrate is primarily used to synthesize aryl sulfones through reactions with organic halides. The process often involves higher alcohols or diols as solvents, facilitating the formation of sulfones via nucleophilic substitution reactions. For instance, the reaction of sodium 4-bromobenzenesulfinate with aryl halides under copper-catalyzed conditions has been documented to yield various aryl sulfones with good efficiency .

Table 1: Reaction Conditions for Aryl Sulfone Synthesis

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Copper-catalyzed | Aryl halide + sodium sulfinate | 75-82 |

| Rhodium-catalyzed | Aldehyde + sodium sulfinate | Variable |

Desulfitative Cross-Coupling

Recent studies have demonstrated the utility of sodium 4-bromobenzenesulfinate in palladium-catalyzed desulfitative cross-coupling reactions. This method allows for the coupling of sodium benzenesulfinate derivatives with various electrophiles, leading to the formation of complex organic molecules .

Pharmaceutical Applications

This compound has been explored for its potential therapeutic applications. Research indicates that it can serve as a precursor in synthesizing bioactive compounds, particularly those targeting central nervous system disorders. The compound's ability to form stable intermediates makes it valuable in drug development processes .

Case Study: Injectable Preparations

In one study, injectable formulations containing sodium 4-bromobenzenesulfinate were developed and tested for sustained release properties in animal models. The formulations demonstrated effective drug delivery profiles, maintaining therapeutic concentrations over extended periods post-injection .

Material Science

This compound also finds applications in materials science, particularly as an additive in polymer chemistry. It enhances the properties of polymers by acting as a plasticizer and improving adhesion in composite materials. Its role as a reducing agent is significant in electroplating and photographic industries, where it aids in the reduction processes required for material fabrication .

作用機序

The mechanism of action of sodium 4-bromobenzenesulfinate dihydrate involves its reactivity with various chemical agents. The compound acts as a nucleophile in substitution reactions, where the bromine atom is replaced by other functional groups. In oxidation reactions, the sulfinic acid group is converted to a sulfonic acid, while in reduction reactions, it is reduced to a sulfide. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

類似化合物との比較

Similar Compounds

- Sodium 4-chlorobenzenesulfinate dihydrate

- Sodium 4-fluorobenzenesulfinate dihydrate

- Sodium 4-iodobenzenesulfinate dihydrate

Uniqueness

Sodium 4-bromobenzenesulfinate dihydrate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity in substitution and cross-coupling reactions, making it a valuable reagent in organic synthesis .

生物活性

Sodium 4-bromobenzenesulfinate dihydrate is an organosulfur compound with diverse applications in organic synthesis and potential biological activities. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and cytotoxic activities, supported by relevant case studies and research findings.

Sodium 4-bromobenzenesulfinate (C6H4BrNaO2S) exists as a white crystalline solid that is soluble in water. Its structure features a bromine atom attached to a benzene ring, with a sulfonate group (-SO3Na) that enhances its reactivity in various chemical reactions, including coupling reactions and electrophilic substitutions.

Antibacterial Activity

Research indicates that sodium 4-bromobenzenesulfinate exhibits significant antibacterial properties. A study evaluating various sulfonate derivatives found that compounds bearing sulfonate moieties showed enhanced antibacterial activity against plant pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis.

Case Study: Antibacterial Efficacy

In vitro experiments demonstrated that sodium 4-bromobenzenesulfinate displayed an effective inhibitory concentration (EC50) against X. oryzae of approximately 50.1 µM, which is notably lower than that of traditional antibiotics like bismerthiazol (253.5 µM) and thiodiazole copper (467.4 µM) . The study highlighted the structure-activity relationship (SAR), indicating that the presence of the sulfonate group was pivotal for its antibacterial efficacy.

| Compound | EC50 (µM) | Comparison Control |

|---|---|---|

| Sodium 4-bromobenzenesulfinate | 50.1 | Bismerthiazol (253.5 µM) |

| Thiodiazole copper (467.4 µM) |

Antifungal Activity

The antifungal properties of sodium 4-bromobenzenesulfinate have also been explored. A study focused on the antifungal activity against Candida albicans demonstrated that the compound inhibited fungal growth at concentrations comparable to established antifungal agents.

Research Findings

Inhibition assays revealed that sodium 4-bromobenzenesulfinate could suppress fungal growth effectively, with reported minimum inhibitory concentrations (MICs) significantly lower than those of conventional antifungals . This suggests potential for development into new antifungal therapies.

Cytotoxicity Studies

Cytotoxic effects of sodium 4-bromobenzenesulfinate have been assessed using various cancer cell lines. The compound exhibited selective cytotoxicity towards tumor cells while showing minimal toxicity to normal cells.

Case Study: Selective Cytotoxicity

A recent investigation into the cytotoxic effects against human breast cancer cells (MCF-7) indicated that sodium 4-bromobenzenesulfinate induced apoptosis at concentrations of around 100 µM, with an IC50 value reflecting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 | 100 | Induces apoptosis |

| Normal Human Cells | >200 | Minimal toxicity |

特性

IUPAC Name |

sodium;4-bromobenzenesulfinate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S.Na.2H2O/c7-5-1-3-6(4-2-5)10(8)9;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHRIJWUZPAQNR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)[O-])Br.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635594 | |

| Record name | Sodium 4-bromobenzene-1-sulfinate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-64-5 | |

| Record name | Sodium 4-bromobenzene-1-sulfinate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。